molecular formula C12H9NO3S B2474839 4-[(2-Thienylcarbonyl)amino]benzoic acid CAS No. 25700-63-4

4-[(2-Thienylcarbonyl)amino]benzoic acid

Cat. No.: B2474839
CAS No.: 25700-63-4
M. Wt: 247.27
InChI Key: MFWXTLPJAFKOSC-UHFFFAOYSA-N
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Description

4-[(2-Thienylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H9NO3S It is characterized by the presence of a benzoic acid moiety substituted with a thienylcarbonyl group through an amide linkage

Properties

IUPAC Name

4-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXTLPJAFKOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Thienylcarbonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Thienylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-[(2-Thienylcarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Thienylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienylcarbonyl group may play a crucial role in the binding affinity and specificity of the compound towards its targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienylcarbonyl)benzoic acid
  • 4-({2-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid

Comparison

4-[(2-Thienylcarbonyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a thienylcarbonyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 2-(2-Thienylcarbonyl)benzoic acid lacks the amide linkage, which can significantly affect its reactivity and interaction with biological targets.

Biological Activity

4-[(2-Thienylcarbonyl)amino]benzoic acid, an organic compound with the molecular formula C12_{12}H9_9NO3_3S, has garnered interest in scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid moiety linked to a thienylcarbonyl group via an amide bond. This specific substitution pattern contributes to its distinctive chemical and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thienylcarbonyl group enhances the binding affinity and specificity of the compound towards these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It could alter signal transduction processes by interacting with cellular receptors.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, analogs of para-aminobenzoic acid (PABA), which share structural similarities, have demonstrated significant anticancer activity by inhibiting cell proliferation in various cancer cell lines . The structural features that allow for such activity include the ability to interfere with critical cellular processes.

Antimicrobial Activity

The compound has shown potential antimicrobial properties. Studies suggest that derivatives of benzoic acid can inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting metabolic functions . This makes this compound a candidate for further exploration in antimicrobial applications.

Study on Enzyme Inhibition

In a study examining the enzyme inhibition capabilities of various benzoic acid derivatives, this compound was tested against acetylcholinesterase (AChE). The results indicated a concentration-dependent inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

Another research effort focused on the antioxidant capabilities of compounds related to this compound. These studies demonstrated that such compounds could scavenge free radicals effectively, thus providing a protective effect against oxidative stress in cellular systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(2-Thienylcarbonyl)benzoic acidLacks amide linkageModerate antimicrobial activity
4-(2-Phenylethynyl)benzoic acidDifferent side chainPotent growth regulator in plants

This table highlights how variations in structure can significantly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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